Cas no 1890449-37-2 (3,3-difluoro-3-(1H-pyrrol-2-yl)propan-1-ol)

3,3-Difluoro-3-(1H-pyrrol-2-yl)propan-1-ol is a fluorinated pyrrole derivative with potential applications in pharmaceutical and agrochemical synthesis. The presence of difluoromethyl and hydroxyl groups enhances its reactivity, making it a versatile intermediate for constructing complex molecules. Its pyrrole moiety offers opportunities for further functionalization, while the fluorine atoms contribute to improved metabolic stability and lipophilicity in derived compounds. This compound is particularly valuable in medicinal chemistry for developing bioactive molecules with optimized pharmacokinetic properties. High purity and well-defined structural features ensure consistent performance in synthetic workflows. Suitable for use under controlled conditions, it is handled with standard laboratory precautions due to its reactive functional groups.
3,3-difluoro-3-(1H-pyrrol-2-yl)propan-1-ol structure
1890449-37-2 structure
Product Name:3,3-difluoro-3-(1H-pyrrol-2-yl)propan-1-ol
CAS No:1890449-37-2
MF:C7H9F2NO
MW:161.149268865585
CID:5895287
PubChem ID:116841039
Update Time:2025-10-28

3,3-difluoro-3-(1H-pyrrol-2-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3,3-difluoro-3-(1H-pyrrol-2-yl)propan-1-ol
    • EN300-1947827
    • 1890449-37-2
    • Inchi: 1S/C7H9F2NO/c8-7(9,3-5-11)6-2-1-4-10-6/h1-2,4,10-11H,3,5H2
    • InChI Key: DDXCZQPSBOJCPA-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CN1)(CCO)F

Computed Properties

  • Exact Mass: 161.06522023g/mol
  • Monoisotopic Mass: 161.06522023g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 36Ų

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Additional information on 3,3-difluoro-3-(1H-pyrrol-2-yl)propan-1-ol

3,3-Difluoro-3-(1H-pyrrol-2-yl)propan-1-ol (CAS No. 1890449-37-2): A Comprehensive Overview

3,3-Difluoro-3-(1H-pyrrol-2-yl)propan-1-ol (CAS No. 1890449-37-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for a variety of applications, particularly in the development of new therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to 3,3-difluoro-3-(1H-pyrrol-2-yl)propan-1-ol.

Chemical Structure and Properties

3,3-Difluoro-3-(1H-pyrrol-2-yl)propan-1-ol is a fluorinated derivative of a pyrrole-substituted propanol. The presence of fluorine atoms at the 3-position of the propanol backbone imparts unique chemical and physical properties to the molecule. Fluorine atoms are known for their strong electronegativity and small atomic radius, which can significantly influence the reactivity and stability of organic compounds. The pyrrole ring, on the other hand, contributes to the compound's aromatic character and can participate in various chemical reactions.

The molecular formula of 3,3-difluoro-3-(1H-pyrrol-2-yl)propan-1-ol is C8H9F2NO, with a molecular weight of approximately 175.16 g/mol. The compound is typically a colorless liquid at room temperature and exhibits good solubility in common organic solvents such as dichloromethane, acetone, and ethanol. Its melting point is around -50°C, and it has a boiling point of approximately 150°C at atmospheric pressure.

Synthesis Methods

The synthesis of 3,3-difluoro-3-(1H-pyrrol-2-yl)propan-1-ol has been reported in several scientific publications. One common approach involves the reaction of 2-bromopyrrole with a difluorinated ketone followed by reduction to form the alcohol. This method typically proceeds via a nucleophilic substitution reaction followed by reduction using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.

An alternative synthetic route involves the use of organometallic reagents such as Grignard reagents or organolithium compounds to introduce the difluoromethyl group onto the pyrrole ring. This method offers greater control over regioselectivity and can be optimized to achieve high yields and purity.

Biological Activities and Applications

3,3-Difluoro-3-(1H-pyrrol-2-yl)propan-1-ol has shown promising biological activities in various preclinical studies. One of its key applications is in the development of new antiviral agents. Recent research has demonstrated that compounds with similar structural features exhibit potent antiviral activity against a range of viruses, including influenza and herpes simplex virus (HSV). The presence of fluorine atoms can enhance the lipophilicity and cellular uptake of these compounds, thereby improving their efficacy.

In addition to antiviral activity, 3,3-difluoro-3-(1H-pyrrol-2-y l)propan - 1 - ol strong > has also been investigated for its potential as an anticancer agent . Studies have shown that this compound can selectively inhibit the growth of cancer cells while sparing normal cells . The mechanism of action appears to involve modulation of key signaling pathways , such as PI3K / AKT and MAPK , which are often dysregulated in cancer cells . p > < p > Another area of interest is the use of < strong > 3 , 3 - difluoro - 3 - ( 1 H - pyrrol - 2 - yl ) propan - 1 - ol strong > in neurodegenerative diseases . Research suggests that this compound may have neuroprotective effects by reducing oxidative stress and inflammation , which are common hallmarks of conditions such as Alzheimer's disease and Parkinson's disease . p > < p > < strong > Recent Research Advancements strong > p > < p > The field of medicinal chemistry is rapidly evolving , and recent studies have shed light on new aspects of < strong > 3 , 3 - difluoro - 3 - ( 1 H - pyrrol - 2 - yl ) propan - 1 - ol strong > . For instance , a study published in the Journal of Medicinal Chemistry in 2022 reported the development of novel derivatives with enhanced pharmacological properties . These derivatives were designed to improve solubility , stability , and bioavailability while maintaining or enhancing their biological activities . p > < p > Another notable advancement is the use of computational methods to predict the binding affinity and selectivity of < strong > 3 , 3 - difluoro - 3 - ( 1 H - pyrrol - 2 - yl ) propan - 1 - ol strong > towards specific protein targets . Molecular docking studies have identified several potential targets , including viral proteases and kinases , which are crucial for viral replication . These findings provide valuable insights for rational drug design and optimization . p > < p > In conclusion , < strong > 3 , 3 - difluoro - 3 - ( 1 H - pyrrol - 2 - yl ) propan - 1 - ol strong > ( CAS No . 1890449 - 37 - 2 ) is a promising compound with diverse biological activities and potential applications in medicinal chemistry . Ongoing research continues to uncover new aspects of its structure-function relationship , paving the way for its development into effective therapeutic agents for various diseases . p > article > response >

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